molecular formula C6H16ClNO B13517654 (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride

(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride

Cat. No.: B13517654
M. Wt: 153.65 g/mol
InChI Key: BBRBEPKCRMERDP-RGMNGODLSA-N
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Description

    (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride: , is a chiral secondary amine compound.

  • Its chemical formula is C5H13NO with a molecular weight of approximately 101.16 g/mol .
  • The compound features a tertiary carbon center and a chiral center, making it an interesting building block for organic synthesis.
  • Preparation Methods

    • Synthetic Routes :
      • One common synthetic route involves the reduction of the corresponding ketone or aldehyde precursor.
      • For example, starting from 3-methyl-2-butanone, the reductive amination with methylamine yields the desired compound.
    • Reaction Conditions :
      • The reductive amination typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
      • The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) under mild conditions.
    • Industrial Production :
      • While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
  • Chemical Reactions Analysis

    • Reactivity :
      • (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
        • Oxidation : Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
        • Reduction : Reduction of the ketone or aldehyde functionality.
        • Substitution : Nucleophilic substitution reactions at the amino group.
      • Common Reagents and Conditions :
        • Oxidation : Reagents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
        • Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
        • Substitution : Alkyl halides or acyl chlorides.
    • Major Products :
      • Oxidation yields the corresponding aldehyde or carboxylic acid.
      • Reduction leads to the corresponding alcohol.
      • Substitution results in various derivatives with modified amino groups.
  • Scientific Research Applications

    • Chemistry :
      • Used as a chiral building block in asymmetric synthesis.
      • Investigated for its reactivity in various transformations.
    • Biology and Medicine :
      • Potential use in drug development due to its chiral nature.
      • May serve as a precursor for bioactive compounds.
    • Industry :
      • Used in the synthesis of specialty chemicals and pharmaceuticals.
  • Mechanism of Action

    • Targets and Pathways :
      • The compound’s mechanism of action depends on its specific application.
      • It may interact with receptors, enzymes, or cellular pathways.
      • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar Compounds :
      • 1-amino-4,4,4-trifluoro-butan-2-ol , 2-METHYL-2-PHENYL-BUTAN-1-OL , and 4- [3- (Methylamino)-1- (thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride are structurally related compounds.
      • Each compound has distinct properties and applications.
    • Uniqueness :
      • (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride stands out due to its chiral center and potential versatility.

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C6H16ClNO

    Molecular Weight

    153.65 g/mol

    IUPAC Name

    (2R)-3-methyl-2-(methylamino)butan-1-ol;hydrochloride

    InChI

    InChI=1S/C6H15NO.ClH/c1-5(2)6(4-8)7-3;/h5-8H,4H2,1-3H3;1H/t6-;/m0./s1

    InChI Key

    BBRBEPKCRMERDP-RGMNGODLSA-N

    Isomeric SMILES

    CC(C)[C@H](CO)NC.Cl

    Canonical SMILES

    CC(C)C(CO)NC.Cl

    Origin of Product

    United States

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